molecular formula C23H24N2O6 B2849254 Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-09-3

Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No. B2849254
CAS RN: 868224-09-3
M. Wt: 424.453
InChI Key: UNSXEHCIAOSIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as EAI045 and is a small molecule inhibitor of the protein kinase BRAF V600E, which is involved in the development of several types of cancers.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate involves the inhibition of the BRAF V600E protein kinase. This inhibition prevents the activation of the downstream signaling pathway, which is responsible for the growth and proliferation of cancer cells. As a result, the compound effectively suppresses the growth of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has been found to have several biochemical and physiological effects. The compound effectively inhibits the activity of the BRAF V600E protein kinase, which results in the suppression of cancer cell growth and induction of apoptosis. Additionally, the compound has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate in lab experiments is its high selectivity towards cancer cells. This allows for the specific targeting of cancer cells, while minimizing the potential side effects on healthy cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other types of cancers. Finally, the development of new drug delivery systems could help to overcome the limitations of the compound's low solubility in water.

Synthesis Methods

The synthesis of Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate involves several steps. The first step involves the reaction of 4-ethoxyaniline with 2-bromoacetyl-1,2,3,4-tetrahydroisoquinoline to form an intermediate compound. This intermediate compound is then reacted with ethyl 2-bromoacetate to produce the final product.

Scientific Research Applications

Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has been extensively studied for its potential applications in the treatment of cancer. The compound has been found to inhibit the activity of the BRAF V600E protein kinase, which is commonly mutated in several types of cancers, including melanoma, colorectal cancer, and thyroid cancer.

properties

IUPAC Name

ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-3-29-17-10-8-16(9-11-17)24-21(26)14-25-13-12-18-19(23(25)28)6-5-7-20(18)31-15-22(27)30-4-2/h5-13H,3-4,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSXEHCIAOSIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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